methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate
Brand Name: Vulcanchem
CAS No.: 923179-11-7
VCID: VC4922636
InChI: InChI=1S/C20H19NO6S/c1-21(11-5-8-18(22)27-2)28(25,26)13-9-10-16-17(12-13)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3
SMILES: CN(CCCC(=O)OC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C20H19NO6S
Molecular Weight: 401.43

methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate

CAS No.: 923179-11-7

Cat. No.: VC4922636

Molecular Formula: C20H19NO6S

Molecular Weight: 401.43

* For research use only. Not for human or veterinary use.

methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate - 923179-11-7

Specification

CAS No. 923179-11-7
Molecular Formula C20H19NO6S
Molecular Weight 401.43
IUPAC Name methyl 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanoate
Standard InChI InChI=1S/C20H19NO6S/c1-21(11-5-8-18(22)27-2)28(25,26)13-9-10-16-17(12-13)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3
Standard InChI Key FZPLDYNOUUVXGG-UHFFFAOYSA-N
SMILES CN(CCCC(=O)OC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Introduction

Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate is a synthetic compound derived from anthraquinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a sulfonamide group in this compound enhances its potential as a therapeutic agent due to its ability to form hydrogen bonds and coordinate with metal ions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Anthracene Derivative: Starting with 9,10-dihydroanthracene, oxidation is performed using reagents like potassium permanganate or chromium trioxide under acidic conditions to form 9,10-dioxo-9,10-dihydroanthracene.

  • Sulfonation: The anthraquinone derivative is then sulfonated using chlorosulfonic acid to introduce a sulfonyl chloride group.

  • Amidation: The sulfonyl chloride intermediate reacts with N-methylamine to form the sulfonamide.

  • Esterification: Finally, the sulfonamide is reacted with methyl 4-bromobutanoate under basic conditions to form the desired product.

Biological Activities

Anthraquinone derivatives, including methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate, are known for their diverse biological activities:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory and Anticancer Effects: These compounds often influence cellular metabolism and signal transduction pathways, contributing to their therapeutic potential.

Data Tables

Given the lack of specific data for methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate, we can consider related compounds as examples:

CompoundMIC (mg/mL)MBC (mg/mL)Targeted Bacteria
Compound A0.0150.030Staphylococcus aureus
Compound B0.0040.008Escherichia coli

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